N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- The compound has been used as an important precursor for taxane semi-synthesis, highlighting a route for synthesizing the paclitaxel side chain via a diastereoselective Staudinger reaction. This synthesis approach emphasizes the compound's utility in creating complex molecules for pharmaceutical applications (Brown et al., 1998).
Biological Activity
- Benzo[b]thiophene derivatives, similar in structure, have been synthesized to obtain new dual antidepressant drugs, demonstrating the compound's potential for therapeutic applications. These derivatives show significant activity in vitro for 5-HT1A receptor affinity and serotonin reuptake inhibition (Orús et al., 2002).
Anticancer and Antimicrobial Activity
- Novel benzophenone-thiazole derivatives, bearing structural similarities, have been synthesized and evaluated for their potent VEGF-A inhibitory activity, showcasing the compound's relevance in developing anticancer therapies (Prashanth et al., 2014).
- A range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, were synthesized and screened for antitumor activity, highlighting the compound's potential in creating new cancer treatments (Yurttaş et al., 2015).
Chemical Synthesis and Optimization
- Benzo[b]thiophene-2-ylboronic acid, a closely related compound, was optimized for better cell membrane permeation to enhance its efficacy as a beta-lactamase inhibitor, which potentiates the activity of beta-lactam antibiotics. This research underscores the importance of modifying such compounds for increased pharmaceutical efficacy (Venturelli et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its interaction with the 5-HT1A serotonin receptors . By modulating the activity of these receptors, the compound could potentially influence a range of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14(11-15-13-25-19-10-6-3-7-16(15)19)21-20(22)12-24-18-9-5-4-8-17(18)23-2/h3-10,13-14H,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFBMBRLLRSXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.